molecular formula C7H7BrN2O B8795282 2-Bromo-1-(3-methylpyrazin-2-yl)ethanone CAS No. 593270-21-4

2-Bromo-1-(3-methylpyrazin-2-yl)ethanone

Cat. No.: B8795282
CAS No.: 593270-21-4
M. Wt: 215.05 g/mol
InChI Key: QIVYNRHVDLZMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-methylpyrazin-2-yl)ethanone (C₇H₇BrN₂O) is a brominated aromatic ketone featuring a 3-methylpyrazine ring. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks such as thiazoles and imidazoles, which are pivotal in medicinal chemistry .

Properties

CAS No.

593270-21-4

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-1-(3-methylpyrazin-2-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-5-7(6(11)4-8)10-3-2-9-5/h2-3H,4H2,1H3

InChI Key

QIVYNRHVDLZMHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of bromoethanones are heavily influenced by their aryl/heteroaryl substituents. Key analogues include:

Compound Name Molecular Formula Aryl/Heteroaryl Group Key Features References
2-Bromo-1-(pyrazin-2-yl)ethanone C₆H₅BrN₂O Pyrazine (unsubstituted) Electron-deficient ring enhances electrophilicity; used in Hantzsch thiazole synthesis. Hydrobromide salt form common .
2-Bromo-1-(3-ethylpyrazin-2-yl)ethanone C₈H₉BrN₂O 3-Ethylpyrazine Ethyl group increases steric bulk, potentially reducing reaction rates compared to methyl derivatives .
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ 4-Methoxyphenyl Methoxy group donates electrons, decreasing ketone reactivity; used in antidiabetic drug intermediates .
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone C₉H₆BrN₂O Pyrrolopyridine Fused bicyclic system increases planarity and conjugation; high synthetic yield (92%) .
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone C₆H₄BrNO₃S 5-Nitrothiophene Strong electron-withdrawing nitro group enhances electrophilicity; synthesized via TBABr3 bromination .

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, pyrazine) increase the electrophilicity of the ketone, accelerating nucleophilic substitution reactions. For example, 2-bromo-1-(5-nitrothiophen-2-yl)ethanone reacts rapidly in SRN1 mechanisms , whereas 4-methoxyphenyl derivatives exhibit slower kinetics due to electron donation .
  • Steric Effects : Substituents like 3-methyl or 3-ethyl on pyrazine introduce steric hindrance, which may reduce reactivity in crowded reaction environments .
  • Salt Forms: Hydrobromide salts (e.g., 2-bromo-1-(pyrazin-2-yl)ethanone hydrobromide) improve solubility in polar solvents but may alter reaction pathways compared to free bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.